Spiro[2H-indole-2,2'-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl-
Overview
Description
Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- is a complex organic compound known for its unique spiro structure. This compound is characterized by the presence of an indole moiety fused with an oxazine ring and a phenanthroline system. The spiro configuration imparts significant stability and distinct chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate indole derivatives with oxazine precursors under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the indole or oxazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydro derivatives.
Scientific Research Applications
Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials, including photochromic dyes and molecular electronics.
Mechanism of Action
The mechanism of action of Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro[2H-indole-2,2’-[2H]phenanthro9,10-boxazine],5-chloro-1,3-dihydro-1,3,3-trimethyl-: Similar spiro structure with a chloro substituent.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: Another spiro compound with a naphthoxazine system.
Uniqueness
Spiro[2H-indole-2,2’-[2H-1,4]oxazino[2,3-f][1,10]phenanthroline], 1,3-dihydro-1,3,3-trimethyl- is unique due to its specific combination of indole, oxazine, and phenanthroline moieties, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
1',3',3'-trimethylspiro[[1,4]oxazino[2,3-f][1,10]phenanthroline-2,2'-indole] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O/c1-23(2)17-10-4-5-11-18(17)28(3)24(23)14-27-21-15-8-6-12-25-19(15)20-16(22(21)29-24)9-7-13-26-20/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFZQFFXWVLSFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=NC4=C(O3)C5=C(C6=C4C=CC=N6)N=CC=C5)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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